3-フルオロアゼチジン-3-イルメチルカルバミン酸tert-ブチルエステル塩酸塩

説明

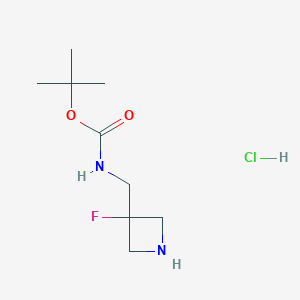

Tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is a useful research compound. Its molecular formula is C9H18ClFN2O2 and its molecular weight is 240.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

有機合成におけるビルディングブロックとして、3-フルオロアゼチジン-3-イルメチルカルバミン酸tert-ブチルエステル塩酸塩は、アゼチジン部分をより大きな分子に導入するために使用されます。これは、潜在的な治療用途を持つ新しい化学物質の開発において極めて重要となる可能性があります。tert-ブチル基は保護基として働き、酸性条件下で容易に除去することができ、さらなる官能基化が可能になります .

材料科学

材料科学では、研究者は新しい高分子材料の開発における化合物の有用性を調査しています。アゼチジン環を高分子に組み込むことで、熱安定性の向上や機械的強度の変化など、その物理的特性を改変することができます .

農業化学

農業化学における化合物の用途には、新規農薬の合成が含まれます。その構造的特徴は、改善された効力と環境への影響の低減を備えた殺虫剤や除草剤を作成する際に有益となる可能性があります .

フッ素化学

フッ素化学では、化合物はフッ素原子の存在により重要です。フッ素化された化合物は、その独特な反応性で知られており、医薬品や農薬を含むさまざまな産業において重要な有機フッ素化合物の合成によく使用されます .

生体複合化

最後に、生体複合化において、この化合物は生体分子と他の化学物質を結合するために使用できます。反応性のカルバメート基により、タンパク質や核酸のアミンへの結合が可能になり、標的化された薬物送達システムの開発に役立ちます .

生物活性

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is a synthetic compound with a unique structure that includes a tert-butyl group, a carbamate moiety, and a 3-fluoroazetidine ring. This combination of functional groups contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

- IUPAC Name : tert-butyl ((3-fluoroazetidin-3-yl)methyl)(methyl)carbamate hydrochloride

- Molecular Formula : C10H20ClFN2O2

- Molecular Weight : 254.73 g/mol

- CAS Number : 2231676-25-6

The biological activity of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The fluoroazetidine ring may enhance the compound's binding affinity to these targets, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

- Antimicrobial Activity :

-

Neuroprotective Effects :

- The compound's potential neuroprotective effects are under investigation, particularly in models of neurodegenerative diseases. Similar carbamate derivatives have shown protective effects against amyloid-beta toxicity in astrocytes, which could be relevant for developing treatments for Alzheimer's disease .

-

Enzyme Inhibition :

- The compound may act as an inhibitor of specific enzymes involved in neurotransmitter breakdown or synthesis, potentially enhancing neurotransmitter levels in the brain.

Case Studies and Experimental Data

Synthesis and Modification

The synthesis of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-fluoroazetidine under controlled conditions. This process can be optimized for yield and purity using various solvents and catalysts.

Synthetic Route Overview

特性

IUPAC Name |

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9;/h11H,4-6H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWBATRVKUSBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-51-6 | |

| Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。